molecular formula C10H10N2O2 B1404320 Ethyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 697739-12-1

Ethyl imidazo[1,5-a]pyridine-8-carboxylate

Cat. No. B1404320
Key on ui cas rn: 697739-12-1
M. Wt: 190.2 g/mol
InChI Key: IZZCPMXJHNYFKD-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To a cold solution of lithium aluminum hydride (1.62 g, 42.4 mmol, 4.0 eq) in THF (50 mL) was added the crude ethyl imidazo[1,5-a]pyridine-8-carboxylate (2.7 g, 14.2 mmol, 1.0 eq) and the reaction mixture was heated at reflux for 2 h. The reaction was cooled and water (1.7 mL), 15% NaOH (1.7 mL) and water (5.1 mL) were slowly added. Solution was diluted with excess EtOAc and stirred at rt for 30 min. The solution was filtered and the solid was washed with ethyl acetate. Organic layers were combined, dried and solvent was removed to give crude imidazo[1,5-a]pyridine-8-methanol, which was purified by column chromatography (EtOAc/Hexane). MS: exact mass calculated for C8H8N2O, 148.06; m/z found, 149 [M+H]+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[N:8]=[CH:9][N:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16](OCC)=[O:17])[C:11]=12.O.[OH-].[Na+]>C1COCC1.CCOC(C)=O>[CH:7]1[N:8]=[CH:9][N:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][OH:17])[C:11]=12 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2.7 g
Type
reactant
Smiles
C=1N=CN2C1C(=CC=C2)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
O
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the solid was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=1N=CN2C1C(=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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